molecular formula C12H12N2 B1266168 4-tert-Butylphthalonitrile CAS No. 32703-80-3

4-tert-Butylphthalonitrile

Cat. No. B1266168
CAS RN: 32703-80-3
M. Wt: 184.24 g/mol
InChI Key: LOTMIRVNJTVTSU-UHFFFAOYSA-N
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Description

4-tert-Butylphthalonitrile (4-TBP) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate in the synthesis of various drugs, and has been used in the production of dyes, pigments, and other chemicals. 4-TBP is also known to have a variety of biological effects, including antifungal, antiviral, and anti-inflammatory properties.

Scientific Research Applications

  • Synthesis and Characterization of Phthalocyanines and Derivatives 4-tert-Butylphthalonitrile is extensively used in the synthesis of various phthalocyanines and their derivatives. For example, Rodríguez-Morgade and Hanack (1997) demonstrated its use in synthesizing octa-tert-butylphthalocyanines with nickel(II), achieving structural isomer separation and characterization through spectroscopic techniques (Rodríguez-Morgade & Hanack, 1997). Similarly, Ağırtaş (2007) utilized it for the synthesis of non-aggregating phthalocyanines, which are highly soluble in organic solvents and characterized through various spectroscopic methods (Ağırtaş, 2007).

  • Photochemical and Photophysical Properties The compound also plays a significant role in studying the photochemical and photophysical properties of phthalocyanines. Gobo et al. (2013) synthesized a new octa-tert-butylphthalocyanine that showed promising photophysical properties and no aggregation in solution (Gobo et al., 2013). Baran et al. (2019) explored the DNA binding, metal chelating effects, and radical scavenging assay of metallophthalocyanine and metal-free phthalocyanine derivatives synthesized using this compound (Baran et al., 2019).

  • Gas Sensing and Electrical Properties The derivative also finds applications in the development of gas sensors and materials with unique electrical properties. Ceyhan et al. (2007) synthesized a novel tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine, examining its electrochemical, electrical, and gas sensing properties (Ceyhan et al., 2007).

  • Antioxidant Activities The compound is also pivotal in antioxidant studies. Söylemez et al. (2018) reported the synthesis of tetrasubstituted metal-free, Zn(II), and Co(II) monophthalocyanines using this compound and investigated their in vitro antioxidant activities (Söylemez et al., 2018).

  • Sustainable Synthesis Methods Research has also focused on more sustainable synthesis methods involving this compound. Zanotti et al. (2021) investigated sustainable reaction conditions for the synthesis of metallophthalocyanines, including the use of this compound (Zanotti et al., 2021).

Safety and Hazards

4-tert-Butylphthalonitrile is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) upon single exposure . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

properties

IUPAC Name

4-tert-butylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMIRVNJTVTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186382
Record name 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32703-80-3
Record name 4-tert-Butylphthalonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32703-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-dimethylethyl)benzene-1,2-dicarbonitrile
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Synthesis routes and methods

Procedure details

4-t-butylphthalonitrile was prepared by fitting a 500 milliliter three-necked flask with a nitrogen inlet, a 100 milliliter pressure equalizing funnel, and a stopper, placing the flask in an ice bath, and charging the flask with 60 grams (0.2713 mole) of 4-t-butylphthalamide and 400 milliliters of pyridine. The resulting mixture was kept under a constant flow of nitrogen. Phosphorus oxychloride (49.7 milliliters, 0.5426 mole) was placed in the dropping funnel and added slowly to the pyridine solution to keep the temperature at about 4° C. The reaction was magnetically stirred for 4 hours and the mixture was then poured into a beaker containing 200 milliliters of crushed ice. Water was added until the total volume was 1,600 milliliters and a light brown solid was produced. The solid was removed by suction filtration, resulting in 31.24 grams (0.1696 mole) of 4-t-butylphthalonitrile, which exhibited a melting point of 58° to 59° C. The identity of the 4-t-butylphthalonitrile product was confirmed by IR spectrum.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
49.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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